6-Chloro-9-isobutyl-9h-purine

Catalog No.
S12553887
CAS No.
M.F
C9H11ClN4
M. Wt
210.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-9-isobutyl-9h-purine

Product Name

6-Chloro-9-isobutyl-9h-purine

IUPAC Name

6-chloro-9-(2-methylpropyl)purine

Molecular Formula

C9H11ClN4

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C9H11ClN4/c1-6(2)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-6H,3H2,1-2H3

InChI Key

JWYRNMHMJHCPIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C1N=CN=C2Cl

6-Chloro-9-isobutyl-9H-purine is a purine derivative characterized by the presence of a chlorine atom at the 6-position and an isobutyl group at the 9-position of the purine ring. This compound is part of a larger family of substituted purines, which are significant in various biological and chemical contexts due to their roles as nucleobases in nucleic acids and their potential pharmacological applications. The molecular formula for 6-chloro-9-isobutyl-9H-purine is C9H10ClN5C_9H_{10}ClN_5, with a molecular weight of approximately 215.66 g/mol.

  • Substitution Reactions: The chlorine atom at the 6-position can be substituted with various nucleophiles, including amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
  • Alkylation Reactions: The compound can participate in alkylation reactions, particularly involving tert-alkyl halides, to yield N7-substituted derivatives. This regioselectivity is significant in synthetic applications .
  • Cyanation Reactions: It can also undergo direct C-H cyanation, allowing for the introduction of cyano groups at specific positions on the purine ring .

The biological activity of 6-chloro-9-isobutyl-9H-purine has been explored in various studies. It exhibits significant interactions with biological targets, particularly as a potential inhibitor of certain enzymes involved in nucleotide metabolism. Compounds within this class have shown promise as antiviral agents and in cancer therapy due to their ability to interfere with nucleic acid synthesis and function.

Several methods exist for synthesizing 6-chloro-9-isobutyl-9H-purine:

  • Direct Alkylation: This method involves the alkylation of 6-chloropurines using alkyl halides under basic conditions, yielding a mixture of N7 and N9 derivatives.
  • Regioselective Alkylation: A more refined approach utilizes N-trimethylsilylated purines reacted with tert-alkyl halides in the presence of catalysts like tin(IV) chloride, which favors the formation of N7 isomers over N9 isomers .
  • Cyanation: The compound can be synthesized through direct C-H cyanation techniques, which involve activating the purine scaffold and introducing cyano groups selectively .

The applications of 6-chloro-9-isobutyl-9H-purine are diverse:

  • Pharmaceutical Development: It serves as a lead compound for developing new antiviral and anticancer drugs.
  • Biochemical Research: Used in studies investigating nucleotide metabolism and enzyme inhibition.
  • Synthetic Chemistry: Acts as an intermediate for synthesizing other complex purine derivatives.

Interaction studies have revealed that 6-chloro-9-isobutyl-9H-purine interacts with various biological enzymes and receptors. Its role as a potential inhibitor of enzymes such as cytochrome P450 has been documented, highlighting its significance in drug metabolism studies . Additionally, its ability to modulate nucleic acid interactions makes it a candidate for further exploration in therapeutic contexts.

Several compounds share structural similarities with 6-chloro-9-isobutyl-9H-purine, each exhibiting unique properties and potential applications:

Compound NameSimilarityUnique Features
6-Chloro-9-methyl-9H-purine0.90Methyl group instead of isobutyl; less steric hindrance.
2,6-Dichloro-9-methyl-9H-purine0.90Additional chlorine substituents; enhanced reactivity.
6-Chloro-2-methylpurine0.83Different substitution pattern; potential for different biological activity.
2-Amino-6-chloropurine0.82Amino group introduces different reactivity; potential for hydrogen bonding interactions.

These compounds illustrate the diversity within purine derivatives while emphasizing how slight modifications can influence their chemical behavior and biological activity.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Exact Mass

210.0672241 g/mol

Monoisotopic Mass

210.0672241 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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